3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester
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Overview
Description
Carbazole derivatives, such as “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester”, are compounds that are majorly used as intermediates in electronic devices . Their molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .Molecular Structure Analysis
The molecular structure of carbazole derivatives includes benzene rings, boronic acid pinacol ester, and carbazole rings . The empirical formula for a similar compound, “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester”, is C24H24BNO2 .Chemical Reactions Analysis
Carbazole derivatives are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications .Physical and Chemical Properties Analysis
The physical properties of a similar compound, “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester”, include a solid form and a melting point of 165-173 °C .Mechanism of Action
Target of Action
Similar compounds, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
It’s known that boronic acid pinacol esters like this compound can act as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . They can also be used in the formation of organic light emitting diodes (OLEDs) .
Biochemical Pathways
Given its potential use in the formation of oleds and donor-π-acceptor dyes, it may influence pathways related to light emission and electron transfer .
Result of Action
Given its potential use in the formation of oleds and donor-π-acceptor dyes, it may contribute to the generation of light and the transfer of electrons .
Safety and Hazards
Future Directions
Carbazole-based compounds have potential applications in a variety of fields, including nanodevices, rechargeable batteries, and electrochemical transistors . Their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability make them promising candidates for future research and development .
Properties
IUPAC Name |
9-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BClNO2/c1-23(2)24(3,4)29-25(28-23)16-13-17(26)15-18(14-16)27-21-11-7-5-9-19(21)20-10-6-8-12-22(20)27/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPALTNYUIKSESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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